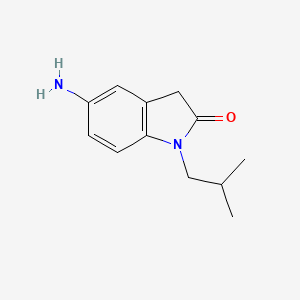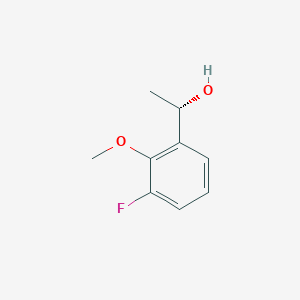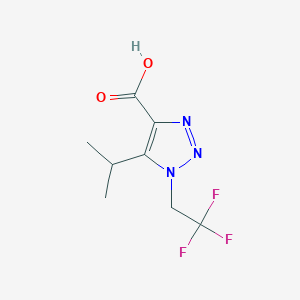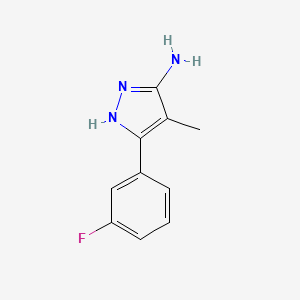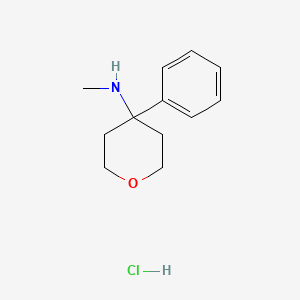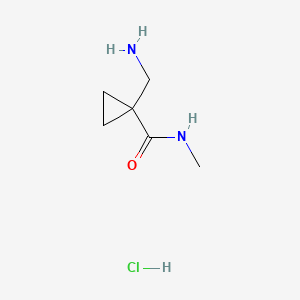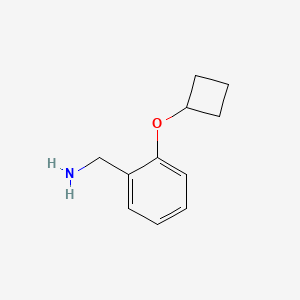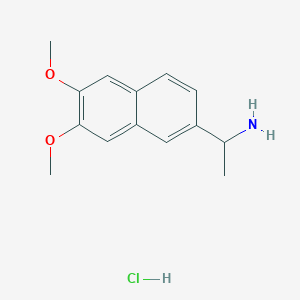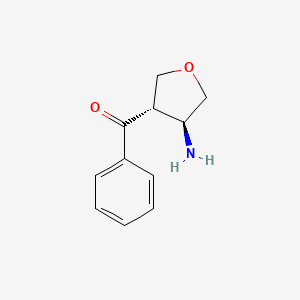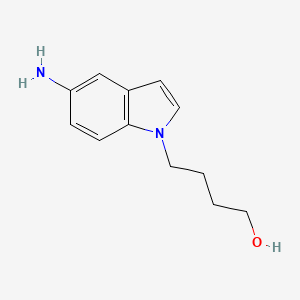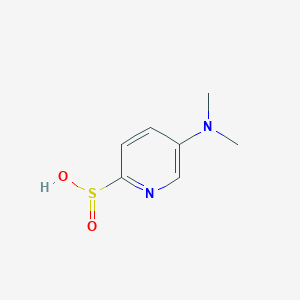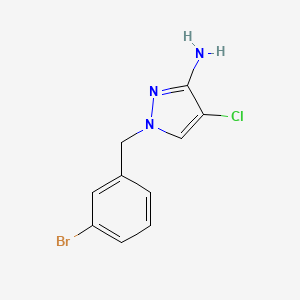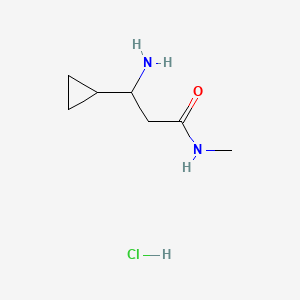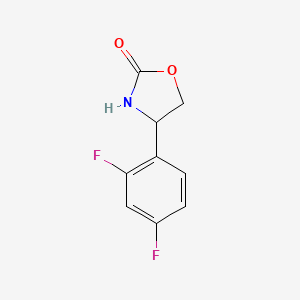
4-(2,4-Difluorophenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenyl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the difluorophenyl group in this compound enhances its chemical properties, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . Another method utilizes the asymmetric aldol reaction followed by a modified Curtius protocol, which allows for the efficient synthesis of oxazolidin-2-one scaffolds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported to improve the efficiency of the process, reducing reaction times and increasing yields .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: The difluorophenyl group can undergo substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-(2,4-Difluorophenyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is primarily bacteriostatic for enterococci and staphylococci but can be bactericidal for certain strains of bacteria . The compound targets the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds during translation .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used to treat skin infections.
Uniqueness
4-(2,4-Difluorophenyl)oxazolidin-2-one is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C9H7F2NO2 |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
TTZUKUAVJGTSST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


